Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Overview
Description
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.21 g/mol . It is a light yellow to yellow solid that is slightly soluble in DMSO and methanol . This compound is used as an intermediate in the synthesis of various antibacterial, antiallergic, and anti-inflammatory agents .
Mechanism of Action
Target of Action
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a chemical compound used in the synthesis of various pharmaceutical agents
Mode of Action
It is known to be used in the synthesis of antibacterial compounds and antiallergic and antiinflammatory agents . The exact mechanism of how it interacts with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is known to be involved in the synthesis of antibacterial compounds and antiallergic and antiinflammatory agents , which suggests it may influence pathways related to immune response and inflammation
Result of Action
As a precursor in the synthesis of antibacterial, antiallergic, and antiinflammatory agents , it can be inferred that the compound may contribute to the therapeutic effects of these agents.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and presence of other compounds can potentially affect its stability and activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in the synthesis of antibacterial compounds
Cellular Effects
The effects of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate on various types of cells and cellular processes are not well studied. Given its role in the synthesis of antibacterial compounds, it may influence cell function by inhibiting bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with ethyl glyoxylate under controlled conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethyl ester groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted derivatives of this compound .
Scientific Research Applications
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is unique due to its specific structure and functional groups. Similar compounds include:
2-Aminothiazole: A simpler structure lacking the ethyl glyoxylate moiety.
Ethyl 2-aminothiazole-4-acetate: Similar structure but with an acetate group instead of glyoxylate.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have similar thiazole rings but different substituents.
These similar compounds share some chemical properties and applications but differ in their specific reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVRKLCQBZTGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402308 | |
Record name | Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-08-2 | |
Record name | Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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